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For researchers, scientists, and drug development professionals, the quest for effective and

safe ergogenic aids is perpetual. Among the contenders, bicarbonate has long been

recognized for its potential to buffer exercise-induced acidosis and enhance performance in

high-intensity activities. While traditionally studied in the form of sodium bicarbonate

supplementation, a growing market of commercially available bicarbonate and alkaline waters

posits similar benefits. This guide provides a critical comparison of these commercial waters,

juxtaposing their purported effects with established scientific data on bicarbonate loading, and

offers detailed insights into the experimental validation of such claims.

The Bicarbonate Buffer System: A Physiological
Advantage
During high-intensity exercise, the body's reliance on anaerobic glycolysis for energy

production leads to an accumulation of hydrogen ions (H+), causing a decrease in

intramuscular and blood pH. This acidification is a key factor in the onset of fatigue.

Bicarbonate (HCO3-) is a crucial component of the body's primary extracellular buffering

system, working to neutralize this excess H+. The ergogenic theory behind bicarbonate loading

is to transiently increase the blood's buffering capacity, thereby facilitating the removal of H+

from active muscle cells and delaying fatigue.

Below is a diagram illustrating the proposed signaling pathway for the ergogenic effect of

bicarbonate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8481528?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ingestion & Absorption

During High-Intensity ExerciseBuffering Mechanism

Performance Outcome

Bicarbonate Ingestion
(Water or Supplement)

Gastrointestinal Tract

Increased Blood [HCO3-]

Extracellular Buffering Muscle Cells

Increased H+ Production
(Muscle Acidosis) Lactate Production

Muscle Fatigue

Enhanced Performance
(e.g., increased power output,

time to exhaustion)

Inhibited by Buffering

Increased H+ Efflux
from Muscle

Delayed Decrease in
Intramuscular pH

Click to download full resolution via product page

Caption: Signaling pathway of bicarbonate's ergogenic effect.
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Commercially Available Bicarbonate Waters vs.
Sodium Bicarbonate Supplementation
A key distinction must be made between naturally sourced bicarbonate mineral waters and

sodium bicarbonate (baking soda) supplements dissolved in water. The former often contain a

variety of other minerals, while the latter provides a concentrated dose of sodium and

bicarbonate. The ergogenic potential of commercial waters is largely dependent on their

bicarbonate concentration and the total volume consumed.

Below is a comparison of the bicarbonate content in several commercially available mineral

waters. For context, a standard ergogenic dose of sodium bicarbonate (0.3 g/kg of body

weight) for a 70 kg individual is 21 grams, which provides approximately 15.2 grams of

bicarbonate.

Water Brand
Bicarbonate (HCO3-)
Content (mg/L)

Other Key Minerals (mg/L)

Vichy Catalan ~2081 - 2135[1][2][3][4]

Sodium (~1097-1110),

Chloride (~584-601.5),

Potassium (~48-51)[1][3][4]

Gerolsteiner ~1800[5][6]
Calcium (~345), Magnesium

(~100), Sodium (~115)[5][6]

Evian ~357 - 360[7][8][9][10][11]

Calcium (~78-80), Magnesium

(~24-26), Sodium (~5-6)[7][8]

[11]

San Pellegrino ~136 - 243[12][13][14]

Sulfate (~402-549), Calcium

(~164-208), Magnesium

(~49.5-56)[12][13][14]

Saka ~105 - 110[15][16][17]

Calcium (~29.5-29.8),

Magnesium (~3.9), Sodium

(~5.3-5.6)[15][16]
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Quantitative Performance Improvements: A Review
of the Evidence
Direct research on the ergogenic effects of specific commercial bicarbonate waters is limited.

However, studies on bicarbonate-rich mineral waters and the extensive body of literature on

sodium bicarbonate supplementation provide valuable insights.

Studies on Bicarbonate-Rich Mineral Waters
Study Intervention Subjects Exercise Protocol Key Findings

Bicarbonate-Rich

Water (unnamed)[18]
Elite Judo Athletes

2 x 30s Wingate tests

(upper and lower

body) after 3 weeks of

supplementation

Statistically significant

increase in Upper

Limb Total Work

(161.67 to 195.43

J/kg) and Mean Power

(6.56 to 7.79 W/kg) in

a hypohydrated state.

[18]

"Sangemini" Water

(high bicarbonate)[19]
Elite Cyclists

6 x 30s maximal

sprints interspersed

with 10 min of

intensive cycling

Lower blood lactate

levels after

supplementation while

maintaining

mechanical power.[19]

"St Yorre" Water (4368

mg/L HCO3-)[20][21]

[22]

Athletes
1-min rowing Wingate

Test

No significant effect

on anaerobic

performance, but did

increase post-exercise

blood pH and lactate

concentration.[20][21]

[22]

Studies on Sodium Bicarbonate Supplementation (Proxy
Data)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b8481528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125249/
https://www.minervamedica.it/en/journals/medicina-dello-sport/article.php?cod=R26Y2003N03A0153
https://www.minervamedica.it/en/journals/medicina-dello-sport/article.php?cod=R26Y2003N03A0153
https://pmc.ncbi.nlm.nih.gov/articles/PMC11307191/
https://www.researchgate.net/publication/380639395_Influence_of_Ingestion_of_Bicarbonate-Rich_Water_Combined_with_an_Alkalizing_or_Acidizing_Diet_on_Acid-Base_Balance_and_Anaerobic_Performance
https://pubmed.ncbi.nlm.nih.gov/39132426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11307191/
https://www.researchgate.net/publication/380639395_Influence_of_Ingestion_of_Bicarbonate-Rich_Water_Combined_with_an_Alkalizing_or_Acidizing_Diet_on_Acid-Base_Balance_and_Anaerobic_Performance
https://pubmed.ncbi.nlm.nih.gov/39132426/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Focus Exercise Protocol
Performance
Improvement

Physiological
Changes

Cycling Time Trial

(Meta-Analysis)[23]

[24]

Various cycling time

trials

Improved mean power

output (SMD: 0.42)

and performance time

(SMD: 0.22).[23][24]

Not specified in meta-

analysis.

4 km Cycling Time

Trial[25][26]
4 km cycling time trial

-8.3 to -8.6 seconds

improvement in

completion time.[25]

[26]

Not specified.

Repeated Sprint

Ability[27]

10 x 6s sprints with

60s recovery

Higher total work

completed (69.8 kJ vs.

63.0 kJ for placebo).

[27]

Higher blood pH and

HCO3- pre-exercise

and during sprints;

higher post-exercise

lactate.[27]

Repeated Sprints[28]

[29]

10 x 10s sprints with

50s recovery

Significantly higher

mean 'average power'

outputs in 8 out of 10

sprints.[28][29]

Not specified.

Systematic

Review[30]

Various exercises ≤ 4

minutes

1.6% to 2.4%

improvement in

various performance

metrics.[30]

Lowered blood lactate

in some studies.[30]

Experimental Protocols for Validating Ergogenic
Claims
Rigorous and standardized experimental protocols are essential for validating the ergogenic

claims of any substance, including bicarbonate waters. Below are detailed methodologies for

common performance tests used in this area of research.

Wingate Anaerobic Test (WAnT)
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Objective: To measure peak anaerobic power, mean anaerobic power, and anaerobic

capacity.

Protocol:

Warm-up: 5-10 minutes of low-intensity cycling, often including a few short sprints.

Test: The participant pedals "all-out" for 30 seconds against a fixed resistance. The

resistance is typically set at 7.5% of the individual's body mass.

Cool-down: 5-10 minutes of low-intensity active recovery.

Key Measurements:

Peak Power (W): The highest power output, usually achieved within the first 5-10 seconds.

Mean Power (W): The average power output over the entire 30-second test.

Fatigue Index (%): The rate of power decline from peak power to the end of the test.

Blood lactate and pH are typically measured pre-test, immediately post-test, and at

several time points during recovery.

Repeated Sprint Ability (RSA) Test
Objective: To assess the ability to recover and maintain performance during subsequent

short, maximal efforts.

Protocol:

Warm-up: Similar to the Wingate test.

Test: A series of short (e.g., 6-10 seconds) maximal sprints on a cycle ergometer,

interspersed with short recovery periods (e.g., 30-60 seconds). This is repeated for a set

number of sprints (e.g., 5-10).

Cool-down: Active recovery.

Key Measurements:
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Peak and mean power for each sprint.

Total work done across all sprints.

Performance decrement (%): The decline in performance from the first to the last sprint.

Blood lactate and pH are monitored throughout the protocol.

Below is a diagram illustrating a typical experimental workflow for a bicarbonate

supplementation study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup

Experimental Trial

Data Analysis

Participant Recruitment
(e.g., trained cyclists)

Baseline Testing
(e.g., VO2max, body composition)

Randomization to Groups
(Placebo, Bicarbonate Water)

Ingestion of Bicarbonate Water
or Placebo (e.g., 90 min pre-exercise)

Pre-exercise Blood Sample
(pH, [HCO3-])

Standardized Warm-up

Analysis of Physiological Data
(e.g., blood lactate, pH)

Performance Test
(e.g., Wingate, RSA, Time Trial)

Post-exercise Blood Samples
(at multiple time points)

Analysis of Performance Data
(e.g., power, time)

Washout Period
(e.g., 7 days)

Crossover Design

Statistical Comparison
between conditions Crossover to other condition

Crossover Design

Crossover Design

Click to download full resolution via product page

Caption: A typical experimental workflow for a bicarbonate study.

Conclusion and Future Directions
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The available evidence strongly suggests that bicarbonate supplementation can be an effective

ergogenic aid for high-intensity exercise. While the direct scientific validation of commercially

available bicarbonate waters is still in its nascent stages, the fundamental physiological

principles of bicarbonate buffering apply.

For a commercially available bicarbonate water to exert a significant ergogenic effect, it would

need to be consumed in a quantity that delivers a sufficient amount of bicarbonate to

meaningfully increase blood buffering capacity, likely in the range of several liters for most

brands. This presents practical challenges regarding fluid volume and the potential for

gastrointestinal distress.

Future research should focus on placebo-controlled, crossover studies that directly investigate

the ergogenic effects of commercially available bicarbonate waters using standardized

performance tests. Such studies are crucial to substantiate the marketing claims of these

products and to provide evidence-based guidance for athletes, researchers, and clinicians.

Furthermore, investigations into the potential synergistic effects of the mineral content in these

waters alongside bicarbonate are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. finewaters.com [finewaters.com]

2. The Nibble: Vichy Catalan Mineral Water Product Review - Best Mineral Water - THE
NIBBLE Specialty Food Magazine [thenibble.com]

3. aqua-amore.com [aqua-amore.com]

4. thewatersommelier.sg [thewatersommelier.sg]

5. pavilions.com [pavilions.com]

6. Giant Eagle | Because It Matters | Grocery Store & Pharmacy [gianteagle.com]

7. evian® Water Attributes [evian.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8481528?utm_src=pdf-body
https://www.benchchem.com/product/b8481528?utm_src=pdf-body
https://www.benchchem.com/product/b8481528?utm_src=pdf-body
https://www.benchchem.com/product/b8481528?utm_src=pdf-custom-synthesis
https://finewaters.com/bottled-waters-of-the-world/spain/vichy-catalan
https://www.thenibble.com/reviews/main/beverages/waters/vichy-catalan-mineral-water.asp
https://www.thenibble.com/reviews/main/beverages/waters/vichy-catalan-mineral-water.asp
https://aqua-amore.com/products/vichy-catalan-naturally-sparkling-water-can-24-x-330ml
https://www.thewatersommelier.sg/products/vichy-catalan-sparkling-water
https://www.pavilions.com/shop/product-details.960152084.html
https://www.gianteagle.com/grocery/search/product/00075502386679
https://www.evian.com/en_us/what-is-spring-water/water-attributes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Evian Mineral Water | mineralwaterfit [mineralwaterfit.com]

9. Natural Mineral Water 1L| Bottled Water | evian® - evian Natural Mineral Water
[evian.com]

10. Natural Mineral Water 1,5L| Bottled Water | evian® - evian Natural Mineral Water
[evian.com]

11. Evian Natural Mineral Water - 357mg/l Bicarbonates, 78mg/l Calcium, 24mg/l
Magnesium, Low Sodium Content at Best Price in Puchong | Classico Trading Enterprise
Sdn Bhd [tradeindia.com]

12. finewaters.com [finewaters.com]

13. salaciousdrinks.com [salaciousdrinks.com]

14. S.Pellegrino - Wikipedia [en.wikipedia.org]

15. jubbas.com [jubbas.com]

16. Saka Natural Alkaline Spring Water Saka(700814502614): customers reviews @
listex.online [listex.online]

17. finewaters.com [finewaters.com]

18. Chronic Ingestion of Bicarbonate-Rich Water Improves Anaerobic Performance in
Hypohydrated Elite Judo Athletes: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

19. The effects of chronic intake of mineral water high in bicarbonate content on a simulated
bicycle race after an intensive training period - Medicina dello Sport 2003
September;56(3):153-63 - Minerva Medica - Journals [minervamedica.it]

20. Influence of Ingestion of Bicarbonate-Rich Water Combined with an Alkalizing or
Acidizing Diet on Acid-Base Balance and Anaerobic Performance - PMC
[pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Influence of Ingestion of Bicarbonate-Rich Water Combined with an Alkalizing or
Acidizing Diet on Acid-Base Balance and Anaerobic Performance - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. Acute effects of sodium bicarbonate ingestion on cycling time-trial performance: A
systematic review and meta-analysis of randomized controlled trials - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. tandfonline.com [tandfonline.com]

25. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://mineralwaterfit.com/evian-mineral-water-p-2986/
https://www.evian.com/en_int/products/everyday-range/1l/
https://www.evian.com/en_int/products/everyday-range/1l/
https://www.evian.com/en_int/products/everyday-range/1-5l/
https://www.evian.com/en_int/products/everyday-range/1-5l/
https://www.tradeindia.com/products/evian-natural-mineral-water-911209.html
https://www.tradeindia.com/products/evian-natural-mineral-water-911209.html
https://www.tradeindia.com/products/evian-natural-mineral-water-911209.html
https://finewaters.com/bottled-waters-of-the-world/italy/san-pellegrino
https://www.salaciousdrinks.com/products/san-pellegrino-sparkling-pick6
https://en.wikipedia.org/wiki/S.Pellegrino
https://www.jubbas.com/products/saka-water
https://listex.online/product/700814502614-us-saka-natural-alkaline-spring-water
https://listex.online/product/700814502614-us-saka-natural-alkaline-spring-water
https://finewaters.com/bottled-waters-of-the-world/turkey/saka
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125249/
https://www.minervamedica.it/en/journals/medicina-dello-sport/article.php?cod=R26Y2003N03A0153
https://www.minervamedica.it/en/journals/medicina-dello-sport/article.php?cod=R26Y2003N03A0153
https://www.minervamedica.it/en/journals/medicina-dello-sport/article.php?cod=R26Y2003N03A0153
https://pmc.ncbi.nlm.nih.gov/articles/PMC11307191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11307191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11307191/
https://www.researchgate.net/publication/380639395_Influence_of_Ingestion_of_Bicarbonate-Rich_Water_Combined_with_an_Alkalizing_or_Acidizing_Diet_on_Acid-Base_Balance_and_Anaerobic_Performance
https://pubmed.ncbi.nlm.nih.gov/39132426/
https://pubmed.ncbi.nlm.nih.gov/39132426/
https://pubmed.ncbi.nlm.nih.gov/39132426/
https://pubmed.ncbi.nlm.nih.gov/35633035/
https://pubmed.ncbi.nlm.nih.gov/35633035/
https://pubmed.ncbi.nlm.nih.gov/35633035/
https://www.tandfonline.com/doi/abs/10.1080/17461391.2022.2071171
https://www.researchgate.net/publication/321361254_Sodium_bicarbonate_improves_4_km_time_trial_cycling_performance_when_individualised_to_time_to_peak_blood_bicarbonate_in_trained_male_cyclists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. Sodium bicarbonate improves 4 km time trial cycling performance when individualised to
time to peak blood bicarbonate in trained male cyclists : WestminsterResearch
[westminsterresearch.westminster.ac.uk]

27. The Effects of Novel Ingestion of Sodium Bicarbonate on Repeated Sprint Ability -
PubMed [pubmed.ncbi.nlm.nih.gov]

28. Effect of sodium bicarbonate ingestion upon repeated sprints - PMC
[pmc.ncbi.nlm.nih.gov]

29. researchgate.net [researchgate.net]

30. The Impact of Sodium Bicarbonate on Performance in Response to Exercise Duration in
Athletes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unlocking Performance: A Comparative Guide to the
Ergogenic Claims of Bicarbonate Waters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8481528#validating-the-ergogenic-claims-of-
commercially-available-bicarbonate-waters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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